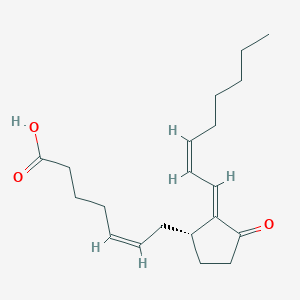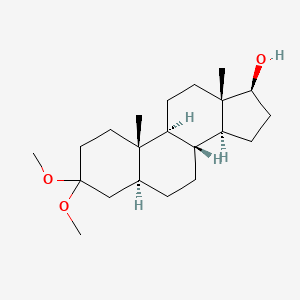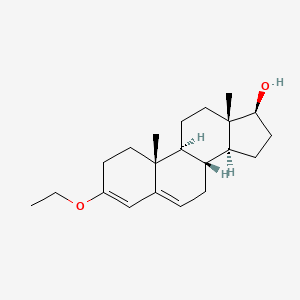
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, also known as CAY10410, is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
CAY10410 acts as a potent PPARγ agonist . It has the ability to activate PPARγ in human B cells without causing cytotoxic effects . This activation is significant as PPARγ plays a key role in the regulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
The activation of PPARγ by CAY10410 influences several biochemical pathways. Specifically, it activates the PPRE-LUC activity, a luciferase reporter gene driven by a peroxisome proliferator response element . This activation is inhibited by the PPARγ DN in B cells .
Result of Action
The activation of PPARγ by CAY10410 in human B cells leads to changes in gene expression that can influence cell differentiation, metabolism, and inflammatory responses . Importantly, CAY10410 does this without causing cytotoxic effects, even at doses up to 25 μM .
Biochemical Analysis
Biochemical Properties
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid has the ability to activate PPARγ in human B cells without killing B lymphocytes . This activation is inhibited by the PPARγ DN in B cells .
Cellular Effects
In vitro studies have shown that this compound does not inhibit either Ramos cells or normal human B cells, even at doses up to 25 μM .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of PPARγ in human B cells . This activation is inhibited by the PPARγ DN in B cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10410 involves the structural modification of prostaglandin D2 and prostaglandin J2 to enhance its PPARγ ligand activity and metabolic stability . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the modifications aim to prevent the compound from undergoing conjugation reactions that typically occur with cyclopentenone prostaglandins .
Industrial Production Methods
Industrial production methods for CAY10410 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
CAY10410 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in CAY10410.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents and conditions used in reactions involving CAY10410 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Detailed product analysis is typically conducted using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
CAY10410 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving prostaglandins and their analogs.
Biology: Investigated for its effects on cellular processes, particularly those involving PPARγ activation.
Medicine: Explored for its potential therapeutic effects in conditions related to PPARγ activity, such as metabolic diseases and inflammation.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools
Comparison with Similar Compounds
CAY10410 is unique due to its structural modifications that confer resistance to metabolism and potent PPARγ ligand activity. Similar compounds include:
15-deoxy-Δ12,14-prostaglandin J2: A potent PPARγ ligand but more susceptible to metabolic degradation.
Prostaglandin D2: A precursor to CAY10410 with different biological activities.
Prostaglandin J2: Another precursor with distinct metabolic pathways
CAY10410 stands out due to its enhanced stability and targeted activity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLDUEEOOVHL-WKELIDJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]- (9CI)](/img/new.no-structure.jpg)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)


